molecular formula C11H15NO4 B1305093 Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate CAS No. 259655-31-7

Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate

Cat. No. B1305093
CAS RN: 259655-31-7
M. Wt: 225.24 g/mol
InChI Key: GEADOYJXWOGGLV-UHFFFAOYSA-N
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Description

Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole, with additional functional groups that may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while the exact synthesis of this compound is not detailed, related compounds have been synthesized through different methods. For instance, a dihydropyrrole derivative was isolated from the plant Datura metel L., suggesting that natural extraction and isolation techniques can be a source of such compounds . Additionally, click chemistry has been employed to synthesize novel pyrrolidines linked to 1,2,3-triazole derivatives, indicating that modern synthetic methods such as click chemistry could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their chemical and physical properties. X-ray diffraction studies, as well as spectroscopic techniques like NMR, are commonly used to elucidate the structure of such compounds . Density functional theory (DFT) studies can also provide insights into the geometry and electronic structure, which are essential for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, primarily due to the reactivity of the pyrrole ring and the functional groups attached to it. The presence of substituents can influence the compound's reactivity towards electrophilic or nucleophilic attack. For example, the antifungal activity of a dihydropyrrole derivative suggests that these compounds can interact with biological targets, which may involve specific chemical reactions . The study of atropisomerism in related compounds also indicates that pyrrole derivatives can exhibit interesting dynamic behavior, which could be relevant in the context of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of dimethyl ester groups would affect its solubility, boiling point, and melting point. The compound's spectroscopic properties, such as UV-Visible absorption and NMR chemical shifts, would provide information about its electronic structure and the environment of specific atoms within the molecule . Additionally, the non-linear optical (NLO) properties of related compounds suggest potential applications in materials science, which would be an important aspect of the physical properties analysis .

Scientific Research Applications

Twist-bend Nematic Phase in Liquid Crystals

Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is related to compounds exhibiting unique transitional properties in liquid crystals. For example, methylene-linked liquid crystal dimers such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN), show two distinct mesophases: a normal nematic phase and a lower temperature twist-bend nematic phase. This behavior suggests potential applications in the development of novel liquid crystal displays and devices with enhanced optical properties (Henderson & Imrie, 2011).

Catalytic Hydrogenation in Chemical Synthesis

The compound is also linked to catalytic processes for synthesizing high-value chemicals, such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), from furfural and its derivatives. This highlights its significance in green chemistry for producing fine chemicals through catalytic hydrogenation, pointing towards its utility in sustainable chemical manufacturing processes (Tan et al., 2021).

Antifungal Pharmacophore Development

Research on compounds for combating Bayoud disease in date palms identifies this compound derivatives as potential antifungal agents. These compounds have shown efficacy against Fusarium oxysporum, suggesting applications in agricultural chemistry for the development of new antifungal treatments (Kaddouri et al., 2022).

Supramolecular Chemistry

The compound's structural motif is useful in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules derived from calixpyrrole scaffolds. This opens avenues in drug delivery systems and the design of molecular containers for targeted therapeutic applications (Ballester, 2011).

Alternative Fuel Research

In the field of energy, derivatives of this compound are explored as potential alternative fuels, exemplified by the study of dimethyl ether (DME) in compression ignition engines. This underscores its potential in renewable energy research and the development of eco-friendly fuel alternatives (Park & Lee, 2014).

Mechanism of Action

The mechanism of action of Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate is not clearly defined in the available literature. Pyrrole derivatives are known to exhibit a wide range of biological activities, but the specific actions of this compound would require further investigation .

Safety and Hazards

The safety and hazards associated with Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

Future Directions

The future directions for research on Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate are not clearly outlined in the available literature. Given the diverse biological activities of pyrrole derivatives, it could be of interest in various fields of study, including medicinal chemistry .

properties

IUPAC Name

dimethyl 2-pyrrol-1-ylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEADOYJXWOGGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383977
Record name DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259655-31-7
Record name DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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